1-Heptyl-3-methylimidazolium hexafluorophosphate
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Overview
Description
1-Heptyl-3-methylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C11H21F6N2P and a molecular weight of 326.26 g/mol . It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity . These properties make them suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
1-Heptyl-3-methylimidazolium hexafluorophosphate is an ionic liquid Similar compounds have been used in the fabrication of lithium-ion batteries , suggesting that its targets could be related to electrochemical processes.
Mode of Action
The mode of action of this compound is primarily through its ionic interactions. The crystal structure of similar imidazolium hexafluorophosphates consists of interionic interactions dominated by cation–anion coulombic forces with minimal hydrogen bonding . This suggests that this compound likely interacts with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that similar compounds have been reported to participate in the denitration of the primary o−no 2 group, forming a c=o bond and releasing no 2 gas . This suggests that this compound may also influence similar biochemical pathways.
Result of Action
Given its ionic nature and potential role in electrochemical processes, it may influence the function and efficiency of systems where it is applied, such as in lithium-ion batteries .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it has been noted that similar ionic liquids are water-immiscible , which could impact their behavior in aqueous environments. Additionally, the presence of water can lead to the slow decomposition of the anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Heptyl-3-methylimidazolium hexafluorophosphate can be synthesized through a two-step process:
Alkylation of 1-methylimidazole: The first step involves the alkylation of 1-methylimidazole with 1-bromoheptane to form 1-heptyl-3-methylimidazolium bromide.
Anion Exchange: The second step involves the exchange of the bromide anion with hexafluorophosphate anion using potassium hexafluorophosphate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Heptyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include sodium chloride and potassium bromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolium compounds, while substitution reactions may yield imidazolium salts with different anions .
Scientific Research Applications
1-Heptyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Heptyl-3-methylimidazolium hexafluorophosphate can be compared with other similar compounds, such as:
1-Hexyl-3-methylimidazolium hexafluorophosphate: Similar in structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Butyl-3-methylimidazolium hexafluorophosphate: Has a shorter alkyl chain and different physicochemical properties.
1-Ethyl-3-methylimidazolium hexafluorophosphate: Has an even shorter alkyl chain and is used in different applications due to its unique properties.
The uniqueness of this compound lies in its longer alkyl chain, which provides distinct solubility, thermal stability, and ionic conductivity properties compared to its shorter-chain counterparts .
Properties
IUPAC Name |
1-heptyl-3-methylimidazol-3-ium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.F6P/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;1-7(2,3,4,5)6/h9-11H,3-8H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAHJEIEGVIPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F6N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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